molecular formula C11H13NO4 B5534234 2-{[(3-hydroxypropyl)amino]carbonyl}benzoic acid

2-{[(3-hydroxypropyl)amino]carbonyl}benzoic acid

Cat. No. B5534234
M. Wt: 223.22 g/mol
InChI Key: LXNDGNXZVXTOMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions, highlighting the intricacy of producing benzoic acid derivatives. For instance, derivatives of 2-amino-4-pentenoic acid were resolved using enzymatic methods, leading to the efficient synthesis of 4-hydroxyproline derivatives, demonstrating the versatility and complexity of synthetic organic chemistry in creating structurally specific compounds (Krishnamurthy et al., 2014).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial for understanding their chemical behavior. Studies using electron diffraction and theoretical calculations provide insights into the molecular geometry, highlighting the role of intramolecular hydrogen bonding in stabilizing the structure (Aarset et al., 2006).

Chemical Reactions and Properties

Benzoic acid derivatives undergo a range of chemical reactions, including acid-base dissociation and tautomerism, influenced by solvent composition and pH. These reactions are essential for understanding the chemical properties and reactivity of such compounds (Baul et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. For example, the study of mesogenic benzoic acids with large branches revealed how molecular modifications impact liquid crystalline behavior and physical properties (Weissflog et al., 1996).

Chemical Properties Analysis

The chemical properties of benzoic acid derivatives, including their reactivity with different chemicals and their behavior in various chemical reactions, are pivotal for their application in scientific research. Investigations into the synthesis and complexing ability of certain benzoic acid derivatives illustrate the potential for forming metal complexes, underscoring the versatility of these compounds in chemical synthesis and applications (Kudyakova et al., 2009).

properties

IUPAC Name

2-(3-hydroxypropylcarbamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(15)16/h1-2,4-5,13H,3,6-7H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNDGNXZVXTOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxypropylcarbamoyl)benzoic acid

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